5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of chlorophenyl and fluorophenyl groups may influence the compound's reactivity and effectiveness in biological systems.
Synthesis Analysis
The synthesis of related triazole compounds often involves multi-step reactions starting from substituted phenyl derivatives. For instance, a series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl moiety were synthesized from a triazole-thiol precursor . Similarly, arylidenetriazolothiazolidinones with a 2,4-dichloro-5-fluorophenyl substitution were obtained through a one-pot reaction involving a triazole-thiol, substituted benzaldehydes, and monochloroacetic acid . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for restricted rotation around certain bonds due to steric hindrance from substituents. For example, restricted rotation around the methylene bridge was observed in benzimidazole derivatives of triazoles, as evidenced by NMR, X-ray, and DFT studies . This could be relevant to the compound of interest, as similar steric effects may be present.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions, often influenced by their substituents. The presence of a thiol group in the compound suggests potential for reactions involving this functional group, such as the formation of disulfides or conjugation with other molecules. The chloro and fluoro substituents may also affect the compound's reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their substituents. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. Analytical methods, such as fluorometric analysis, have been developed for related compounds, indicating the potential for sensitive detection and quantification in various matrices . The antimicrobial and anti-inflammatory activities of similar compounds suggest that the compound may also possess these properties .
properties
IUPAC Name |
3-(2-chlorophenyl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3S/c15-10-6-2-1-5-9(10)13-17-18-14(20)19(13)12-8-4-3-7-11(12)16/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSTDQWUJONFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.